6-Methylpyridine-2-sulfonamide
Overview
Description
6-Methylpyridine-2-sulfonamide is an organic compound with the molecular formula C6H8N2O2S. It is a derivative of pyridine, featuring a sulfonamide group at the second position and a methyl group at the sixth position. This compound is known for its applications in various chemical reactions and its potential use in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-methylpyridine with chlorosulfonic acid to form 6-methylpyridine-2-sulfonyl chloride, which is then treated with ammonia to yield 6-Methylpyridine-2-sulfonamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced reactors and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
6-Methylpyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Methylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit bacterial growth by targeting dihydropteroate synthase .
Comparison with Similar Compounds
Pyridine-2-sulfonamide: Lacks the methyl group at the sixth position.
6-Methylpyridine: Lacks the sulfonamide group.
2-Methylpyridine-3-sulfonamide: Has the sulfonamide group at a different position.
Uniqueness: 6-Methylpyridine-2-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and potential biological activities .
Properties
IUPAC Name |
6-methylpyridine-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQJVNFFBMYTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356083 | |
Record name | 6-methylpyridine-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65938-76-3 | |
Record name | 6-methylpyridine-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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